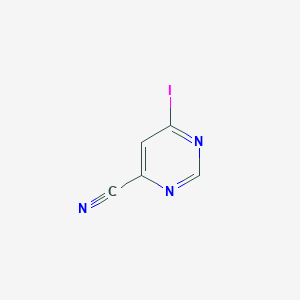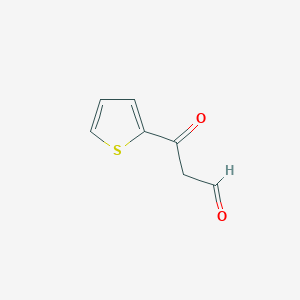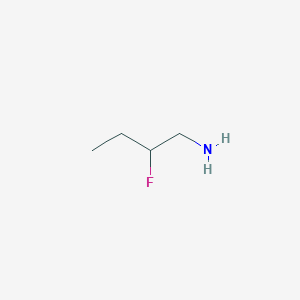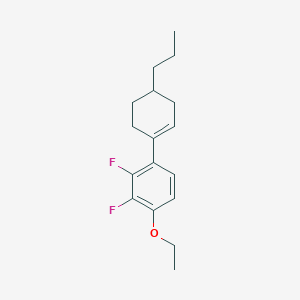
2-Bromo-7-methyl-3,4-dihydronaphthalen-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-7-methyl-3,4-dihydronaphthalen-1(2H)-one is an organic compound belonging to the class of brominated naphthalenones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7-methyl-3,4-dihydronaphthalen-1(2H)-one typically involves the bromination of 7-methyl-3,4-dihydronaphthalen-1(2H)-one. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into various reduced forms, potentially altering its biological activity.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield naphthoquinones, while substitution could introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-7-methyl-3,4-dihydronaphthalen-1(2H)-one depends on its specific interactions with molecular targets. These interactions can involve binding to enzymes or receptors, leading to changes in cellular pathways and biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-3,4-dihydronaphthalen-1(2H)-one: Lacks the methyl group at the 7-position.
7-Methyl-3,4-dihydronaphthalen-1(2H)-one: Lacks the bromine atom at the 2-position.
2-Chloro-7-methyl-3,4-dihydronaphthalen-1(2H)-one: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
2-Bromo-7-methyl-3,4-dihydronaphthalen-1(2H)-one is unique due to the presence of both the bromine atom and the methyl group, which can influence its reactivity and biological activity compared to similar compounds.
Propiedades
Número CAS |
104115-64-2 |
|---|---|
Fórmula molecular |
C11H11BrO |
Peso molecular |
239.11 g/mol |
Nombre IUPAC |
2-bromo-7-methyl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C11H11BrO/c1-7-2-3-8-4-5-10(12)11(13)9(8)6-7/h2-3,6,10H,4-5H2,1H3 |
Clave InChI |
STQAPLMGBJAGIV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(CCC(C2=O)Br)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(1-Aminobutan-2-yl)oxy]ethan-1-ol](/img/structure/B13083876.png)


![Tert-butyl 3-(4-fluorophenyl)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate](/img/structure/B13083881.png)





